molecular formula C11H8O5 B8759798 Methyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Methyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B8759798
M. Wt: 220.18 g/mol
InChI Key: WVJJHBQRPIZGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C11H8O5 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 7-hydroxy-4-oxochromene-2-carboxylate

InChI

InChI=1S/C11H8O5/c1-15-11(14)10-5-8(13)7-3-2-6(12)4-9(7)16-10/h2-5,12H,1H3

InChI Key

WVJJHBQRPIZGPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-dihydroxyacetophenone (7.1 g, 0.05 mol) and dimethyl oxylate (7.2 g) were dissolved in DMF containing a solution of sodium methoxide in methanol (4.0 g Na, 100 ml MeOH) and the mixture was stirred at room temperature for 48 hours. At this point, acetic acid (180 ml) was added and the mixture was heated to 100° C. for 5 hours. The solvent was removed in vacuo and the residue partitioned between ethyl acetate and water. The organic layer was separated, the aqueous layer was thoroughly extracted with more ethyl acetate, and the combined organic extracts were washed with brine. Evaporation of the dried (Na2SO4) solvent in vacuo afforded methyl 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate (6a) as a crude yellow solid which was crystallized from from ethyl acetate/hexane to afford 3.5 g of pure product.
Quantity
7.1 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl oxylate
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two

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